molecular formula C12H16O B13075706 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol

8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol

Katalognummer: B13075706
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: ZMIYHHFEAUQFNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethynyltricyclo[5210,2,6]decan-8-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process for industrial production would require optimization of the reaction conditions and the use of more efficient catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in various chemical pathways, depending on the functional groups it interacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is unique due to its ethynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where the ethynyl group plays a critical role .

Eigenschaften

Molekularformel

C12H16O

Molekulargewicht

176.25 g/mol

IUPAC-Name

8-ethynyltricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C12H16O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h1,8-11,13H,3-7H2

InChI-Schlüssel

ZMIYHHFEAUQFNW-UHFFFAOYSA-N

Kanonische SMILES

C#CC1(CC2CC1C3C2CCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.